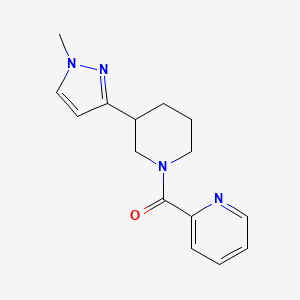
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C15H18N4O and its molecular weight is 270.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytochrome P450 Inhibitors
One study reviewed the selectivity and potency of chemical inhibitors for Cytochrome P450 (CYP) isoforms, essential for metabolism-based drug interactions. Although the compound was not directly mentioned, the study provides context on the importance of selective CYP inhibitors in pharmacology, potentially implicating the roles compounds like "(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(pyridin-2-yl)methanone" could play in modulating drug metabolism and interactions (Khojasteh et al., 2011).
Heterocyclic Chemistry
The chemistry of heterocyclic compounds like pyrazole-pyridine/pyrazine ligands has been extensively studied. These compounds demonstrate a wide range of biological activities and potential applications in drug design due to their ability to interact with various biological targets. The review by Boča, Jameson, and Linert (2011) provides an overview of the fascinating variability in the chemistry and properties of such compounds, indicating the vast potential for new discoveries and applications in medicinal chemistry (Boča et al., 2011).
Kinase Inhibitors
Pyrazolo[3,4-b]pyridine derivatives have shown significant versatility as kinase inhibitors, a key area of research in cancer therapy. Wenglowsky (2013) reviewed patents involving this scaffold, emphasizing its utility in forming multiple binding modes with kinases. This highlights the potential application of compounds like "this compound" in the development of new cancer therapies (Wenglowsky, 2013).
Synthetic Methods and Biological Activities
A review on the synthesis and bioevaluation of novel pyrazole derivatives underlines the importance of these compounds in agrochemical and pharmaceutical sectors. This review discusses various synthetic strategies and the biological activities found in pyrazole derivatives, suggesting the broad applicability of compounds within this class for developing new therapeutics and agrochemical products (Sheetal et al., 2018).
Central Nervous System (CNS) Acting Drugs
Research has identified heterocycles with potential CNS activity, highlighting the significance of compounds with pyrazole-pyridine/pyrazine structures in developing novel CNS acting drugs. This underscores the therapeutic potential of such compounds in addressing CNS disorders, with a focus on minimizing adverse effects associated with current CNS drugs (Saganuwan, 2017).
Mechanism of Action
Target of Action
Similar compounds have been reported to show activity against various targets such as mycobacterium tuberculosis .
Mode of Action
Compounds with similar structures have been reported to undergo nucleophilic addition and dehydration processes, resulting in the formation of a pyrazolyl ring .
Biochemical Pathways
Similar compounds have been reported to inhibit the synthesis of collagen in various disease models .
Pharmacokinetics
Similar compounds have been reported to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been reported to show potent anti-tubercular activity .
Action Environment
Similar compounds have been reported to show activity under various conditions .
Properties
IUPAC Name |
[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-18-10-7-13(17-18)12-5-4-9-19(11-12)15(20)14-6-2-3-8-16-14/h2-3,6-8,10,12H,4-5,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGIZUQZWMFIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2887515.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2887518.png)

![3-Cyclopropyl-1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2887520.png)


![N-methyl-N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-3-amine](/img/structure/B2887523.png)
![5-[(4-Fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2887525.png)
![(5-Bromofuran-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2887526.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide](/img/structure/B2887527.png)
![7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2887529.png)
![Tert-butyl N-[[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl]carbamate](/img/structure/B2887532.png)
